Homochlorcyclizine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17/h2-4,6-11,19H,5,12-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUCDJCFJHYFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24342-55-0 (hydrochloride) | |
| Record name | Homochlorcyclizine [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |
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DSSTOX Substance ID |
DTXSID9045635 | |
| Record name | Homochlorcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848-53-3, 142860-96-6, 142860-97-7 | |
| Record name | Homochlorcyclizine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Homochlorcyclizine [INN:BAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homochlorcyclizine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142860966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homochlorcyclizine, (-)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Homochlorcyclizine | |
| Source | DrugBank | |
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| Record name | Homochlorcyclizine | |
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| Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)phenylmethyl]hexahydro-4-methyl- | |
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| Record name | Homochlorcyclizine | |
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| Record name | Homochlorcyclizine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | HOMOCHLORCYCLIZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5MVC31W2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | HOMOCHLORCYCLIZINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3C5ABB9E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HOMOCHLORCYCLIZINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8XST56UYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Homochlorcyclizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240243 | |
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Historical Context of Preclinical and Mechanistic Investigations of Homochlorcyclizine
Early Pharmacological Characterization and Classification
Early pharmacological studies characterized Homochlorcyclizine (B1174605) primarily as an antihistamine, specifically targeting the histamine (B1213489) H1 receptor. patsnap.comontosight.aipatsnap.com Its mechanism of action involves competitively inhibiting histamine at these receptor sites, thereby blocking the cascade of events that lead to allergic symptoms such as itching, swelling, and vasodilation. patsnap.comontosight.aipatsnap.com This competitive binding prevents histamine, released from mast cells and basophils during allergic responses, from exerting its effects on target tissues like smooth muscle cells, endothelial cells, and nerve cells. ontosight.aipatsnap.com
Beyond its primary antihistaminic activity, preclinical research also revealed that this compound possesses other pharmacological properties. Studies indicated it has some anticholinergic, antidopaminergic, and antiserotonergic effects. iiab.mewikipedia.org For instance, it has been shown to have high affinity for muscarinic receptors. jst.go.jpclinicalpub.com Investigations using isolated guinea pig ileum demonstrated that this compound hydrochloride could inhibit contractions induced by bradykinin (B550075) and partially block those caused by SRS-A (slow-reacting substance of anaphylaxis). ncats.io Complete inhibition of histamine-induced contractions was observed at a concentration of 0.1 μg/mL, while higher concentrations (1 μg/mL) were needed to completely inhibit serotonin (B10506) or acetylcholine-induced contractions. ncats.io
Data from receptor binding assays highlight the affinity of this compound for muscarinic receptors, classifying it among H1-receptor antagonists with high affinity for these receptors. jst.go.jp
| Receptor Type | Affinity Classification (based on pKi/pKd/pIC50/pA2) |
| Histamine H1 | High Affinity (Primary Target) |
| Muscarinic | High Affinity |
| Dopamine (B1211576) D1, D2 | Some Affinity |
| Serotonin (5-HT) | Some Affinity (Antagonistic properties) wikipedia.org |
| Alpha-adrenoceptor | Potential Antagonism clinicalpub.com |
Evolution within Antihistamine Research Generations
This compound is categorized as a first-generation antihistamine. patsnap.comontosight.ainih.gov The evolution of antihistamine research has progressed through several generations, driven by a deeper understanding of histamine's role in allergic responses and the desire for improved selectivity and safety profiles. udes.edu.co
First-generation antihistamines, originating in the 1940s, were developed to block histamine receptors effectively and alleviate allergic symptoms. udes.edu.co A key characteristic of many first-generation antihistamines, including this compound, is their lipophilic nature, which allows them to cross the blood-brain barrier. patsnap.comnih.gov This central nervous system (CNS) penetration contributes to their effects on H1 receptors in the brain. patsnap.com
While effective in blocking H1 receptors, first-generation antihistamines are often less selective, interacting with other receptors such as muscarinic, adrenergic, and serotonergic receptors. iiab.mewikipedia.orgnih.gov This lack of selectivity contributes to a broader range of pharmacological effects. For example, the affinity for muscarinic receptors is associated with anticholinergic properties. patsnap.comjst.go.jp
The development of second- and third-generation antihistamines aimed to address some limitations of the first generation, primarily by improving selectivity for peripheral H1 receptors and reducing CNS penetration to minimize side effects like sedation. nih.govudes.edu.co However, preclinical investigations into first-generation compounds like this compound provided foundational knowledge about targeting histamine receptors and the complexities of their interactions with other biological systems. The study of compounds like this compound contributed to the understanding of the diverse pharmacological profiles within the antihistamine class and informed the direction of subsequent research towards more selective agents.
Synthetic Methodologies and Chemical Development of Homochlorcyclizine
Established Synthetic Pathways
Established methods for synthesizing homochlorcyclizine (B1174605) often involve the formation of the 1,4-diazepane ring. acs.orgdigitellinc.com Recent advancements in catalytic methods, particularly those utilizing hydrogen borrowing, have provided efficient routes to this class of compounds. acs.orgdigitellinc.comorganic-chemistry.org
Ruthenium-Catalyzed 1,4-Diazacycle Synthesis
Ruthenium catalysis has been successfully applied to the synthesis of 1,4-diazacycles, including this compound. acs.orgdigitellinc.com A specific (pyridyl)phosphine-ligated ruthenium(II) catalyst has been reported to enable the synthesis of diazepanes through diol-diamine coupling. acs.orgorganic-chemistry.org This method allows for the formation of the seven-membered ring structure of this compound from readily available starting materials. acs.orgorganic-chemistry.org The use of this ruthenium catalyst facilitates the reaction through a hydrogen borrowing mechanism. acs.orgorganic-chemistry.org
Hydrogen Borrowing Methodologies in Heterocycle Synthesis
Hydrogen borrowing (BH) or hydrogen auto-transfer (HA) methodologies represent an environmentally friendly and atom-economical approach to the synthesis of N-heterocycles, including diazepanes like this compound. acs.orgdigitellinc.comorganic-chemistry.orgresearchgate.net These reactions typically utilize alcohols as alkylating agents and hydrogen donors, with water often being the sole byproduct. acs.orgresearchgate.net In the context of 1,4-diazacycle synthesis, hydrogen borrowing catalysis enables the coupling of diamines and diols. acs.orgorganic-chemistry.org This approach has been demonstrated for the synthesis of this compound from its corresponding diamine and diol precursors, achieving a reported yield of 67%. acs.orgacs.orgnih.gov Hydrogen borrowing strategies offer advantages in terms of step and atom economy compared to traditional methods that may involve organohalide reagents and generate significant waste. researchgate.net
Table 1: Synthesis of this compound via Ruthenium-Catalyzed Hydrogen Borrowing
| Starting Materials | Catalyst | Conditions | Product | Yield | Reference |
| Diamine, Diol | (pyridyl)phosphine-ligated ruthenium(II) catalyst (1) | Heated to 110 °C | This compound | 67% | acs.orgacs.orgnih.gov |
Note: Specific diamine and diol structures are not detailed in the provided snippets but are implied as precursors in the diol-diamine coupling.
Stereochemical Aspects in Synthesis and Resolution
Stereochemistry is a crucial consideration in the synthesis of chiral molecules, which can exist as enantiomers. innovareacademics.in this compound, possessing a chiral center at the diphenylmethyl carbon, can exist as a racemic mixture of two enantiomers. The separation of such mixtures into pure enantiomers is known as optical resolution. innovareacademics.intcichemicals.com
Methods for Optical Resolution of Racemic this compound
Methods for the optical resolution of racemic this compound have been developed to obtain the individual enantiomers. nih.gov High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase, such as a Chiralcel OD column, has been reported as a method for the enantioseparation of racemic this compound. nih.gov Effective resolution has been achieved using specific eluents, such as a mixture of n-hexane and isopropylamine. nih.gov This chromatographic method allows for the separation of racemic this compound into its l- and d-enantiomers with high optical purity. nih.gov Optical resolution is a significant process in stereochemistry, particularly for compounds where individual enantiomers may exhibit different biological activities. innovareacademics.intcichemicals.com
Table 2: Optical Resolution of Racemic this compound by HPLC
| Method | Stationary Phase | Mobile Phase | Scale | Optical Purity | Reference |
| High-Performance Liquid Chromatography | Chiralcel OD | n-hexane + 0.2 M isopropylamine | Semi-preparative | >99.9% | nih.gov |
Preclinical Pharmacodynamics and Molecular Mechanisms of Homochlorcyclizine
Primary Receptor Interactions: Histamine (B1213489) H1 Receptor Antagonism
Homochlorcyclizine (B1174605) functions as an H1-antihistamine, interfering with the action of histamine at the H1 receptor. smpdb.ca Histamine, released during allergic responses, binds to H1 receptors, triggering a cascade of events leading to typical allergy symptoms. patsnap.com By occupying these receptors, this compound prevents histamine binding, thereby inhibiting its effects and reducing the intensity of allergic symptoms. patsnap.com
Competitive Binding Dynamics
This compound acts as a competitive antagonist at the histamine H1 receptor. patsnap.compatsnap.com This means it competes with histamine for the same binding site on the receptor. Its binding to the H1 receptor effectively blocks histamine from exerting its effects on target tissues. patsnap.com
Receptor Occupancy Studies in Preclinical Models
While specific detailed preclinical receptor occupancy studies for this compound were not extensively detailed in the search results, studies on other H1-receptor antagonists and their interaction with various receptors in animal models provide context. Research using receptor-binding assays in bovine cerebral cortex has been conducted to evaluate the affinity of various H1-receptor antagonists, including this compound, for both H1 and muscarinic receptors. researchgate.netcapes.gov.brjst.go.jpnih.govjst.go.jp These studies quantify the inhibition constants (Ki values), which indicate the affinity of a compound for a receptor.
Polypharmacological Profile: Secondary Receptor Interactions
In addition to its primary H1 receptor antagonism, this compound exhibits a polypharmacological profile, interacting with other receptor systems. wikipedia.orgiiab.mepatsnap.com This contributes to some of its observed effects, including potential side effects.
Anticholinergic Activity: Muscarinic Receptor Affinity and Interactions
This compound possesses anticholinergic properties, meaning it can inhibit the action of acetylcholine (B1216132) at muscarinic receptors. wikipedia.orgpatsnap.compatsnap.comnih.govontosight.ai Studies have shown that this compound has a high affinity for muscarinic receptors. clinicalpub.comresearchgate.netcapes.gov.brjst.go.jpnih.govjst.go.jp Quantitative evaluations using receptor-binding assays in bovine cerebral cortex demonstrated that this compound, along with other H1-receptor antagonists like mequitazine (B1676290) and clemastine, had high affinity for muscarinic receptors with Ki values ranging from 5.0 to 38 nM. researchgate.netcapes.gov.brjst.go.jpnih.govjst.go.jp This interaction can lead to anticholinergic effects. patsnap.compatsnap.comontosight.ai
Data on Muscarinic Receptor Affinity (Ki values in bovine cerebral cortex)
| Compound | Receptor Type | Ki (nM) | Source Index |
| This compound | Muscarinic | 5.0–38 | researchgate.netcapes.gov.brjst.go.jpnih.govjst.go.jp |
| Mepyramine | Muscarinic | 3600–30000 | researchgate.netcapes.gov.brjst.go.jpnih.govjst.go.jp |
| Terfenadine | Muscarinic | 3600–30000 | researchgate.netcapes.gov.brjst.go.jpnih.govjst.go.jp |
| Clemastine | Muscarinic | 5.0–38 | researchgate.netcapes.gov.brjst.go.jpnih.govjst.go.jp |
Antidopaminergic Receptor Modulation
This compound also exhibits antidopaminergic properties. wikipedia.orgiiab.me While the specific mechanisms of its antidopaminergic receptor modulation were not detailed in the provided search results, some sources indicate this activity as part of its pharmacological profile. wikipedia.orgiiab.me Antidopaminergic drugs block dopamine (B1211576) receptors. wikipedia.org
Antiserotonergic Receptor Interactions
This compound has been reported to have antiserotonergic properties. wikipedia.orgiiab.me Early research characterized it as a serotonin (B10506) antagonist. wikipedia.orgdntb.gov.uadntb.gov.uaphysiology.org This interaction with serotonergic receptors contributes to its broader pharmacological effects. wikipedia.orgiiab.me
Diverse Pharmacological Effects Beyond Classical Receptor Antagonism
Preclinical studies have demonstrated that this compound exerts pharmacological effects that extend beyond its primary role as a histamine H1 receptor antagonist. These effects include modulation of smooth muscle contractility induced by various mediators, inhibition of melanogenesis, and antiviral activities.
Modulation of Bradykinin-Induced Contractility
Research indicates that this compound possesses bradykinin (B550075) antagonistic activity. Studies using isolated rat ileum have shown that this compound exhibits the highest bradykinin antagonistic activity among several tested antihistamine agents containing a piperazine (B1678402) moiety. koreascience.kr Schild plot analysis of bradykinin-induced ileal contraction in the presence of varying concentrations of this compound revealed a pA₂ value of 6.26, with a correlation coefficient of 0.984, further supporting its antagonistic effect on bradykinin receptors in this tissue. koreascience.krkoreascience.kr
Effects on Slow-Reacting Substance of Anaphylaxis (SRS-A)-Induced Contractility
This compound has also been investigated for its effects on smooth muscle contraction induced by the slow-reacting substance of anaphylaxis (SRS-A). SRS-A is a mediator involved in allergic bronchospasm. While potent specific antagonists of SRS-A were not widely known at one time, this compound has been regarded as a weak antagonist of SRS-A to some measure. archive.org This suggests a potential modulating effect of this compound on SRS-A-mediated smooth muscle responses, although its potency in this regard may be limited compared to its effects on other mediators like bradykinin. archive.orgkarger.com
Inhibition of Melanogenesis in Cellular Models
Studies have shown that this compound can inhibit melanogenesis in cellular models, specifically in mouse B16 melanoma cells. nih.govresearchgate.netresearchgate.net this compound inhibited melanogenesis in a dose-dependent manner in B16 cells stimulated with either α-melanocyte stimulating hormone (α-MSH) or 3-isobutyl-1-methylxanthine (B1674149) (IBMX). nih.govresearchgate.net This inhibitory effect suggests a potential role for this compound as a depigmenting agent. nih.govresearchgate.net
Table 1: Effect of this compound on Melanogenesis in B16 Cells
| Stimulating Agent | Effect of this compound | Dose-Dependency |
| α-MSH | Inhibited melanogenesis | Dose-dependent |
| IBMX | Inhibited melanogenesis | Dose-dependent |
Despite its strong inhibition of melanogenesis, mechanistic investigations revealed that this compound does not appear to reduce either cellular or melanosomal tyrosinase activity in α-MSH-stimulated B16 cells. nih.govresearchgate.net Furthermore, this compound did not directly inhibit the activity of either murine or mushroom tyrosinase in a cell-free system. nih.govresearchgate.net Western blotting and reverse-transcription polymerase chain reaction (RT-PCR) analyses also indicated that this compound did not downregulate the levels of tyrosinase protein or its mRNA in α-MSH-stimulated B16 cells. nih.govresearchgate.net These findings collectively demonstrate that this compound inhibits melanogenesis in B16 cells through a mechanism independent of the direct reduction of cellular tyrosinase activity or expression. nih.govresearchgate.netspandidos-publications.comjst.go.jpacademicjournals.orgresearchgate.netsemanticscholar.orgtandfonline.com
Antiviral Activities in Preclinical Contexts
Preclinical studies have also explored the antiviral activities of this compound. It has been identified as having potential antiviral effects in various contexts. plos.orgnih.govelifesciences.orgresearchgate.net
This compound has shown activity against Hepatitis C Virus (HCV) in preclinical models. plos.org It has been reported to possess high anti-HCV activity with an EC₅₀ value of 0.47 μM in some studies. plos.org While some research specifically focuses on chlorcyclizine, a related compound, and its mechanism of inhibiting HCV entry by targeting the viral envelope glycoprotein (B1211001) E1 and interfering with the fusion process, this compound has also been identified in screens for anti-HCV agents. nih.govnih.govresearchgate.netherbmedpharmacol.combiorxiv.org The precise mechanisms by which this compound inhibits HCV infection in both in vitro and in vivo preclinical models warrant further detailed investigation, but its identification in antiviral screens suggests a potential role in disrupting the HCV life cycle. plos.orgnih.govnih.govresearchgate.net
Table 2: Preclinical Antiviral Activity of this compound against HCV
| Virus | Model Type | Reported Activity | EC₅₀ Value (if available) | Potential Mechanism |
| HCV | In vitro/Preclinical | Active | 0.47 μM plos.org | Potential disruption of viral life cycle (details require further study) nih.govnih.gov |
SARS-CoV-2 Inhibitory Potentials and Viral RNA-Binding Properties in Cellular Assays
This compound has been investigated for its potential inhibitory effects against SARS-CoV-2 in cellular assay systems, stemming from its known properties as a viral RNA-binding molecule. In a screen of compounds previously characterized for their ability to bind viral RNA, this compound was identified as one of eight small-molecule agents exhibiting significant antiviral activity against SARS-CoV-2. wikipedia.orgnih.gov These investigations were conducted using live-virus cellular assays in both Vero E6 and human 293T-ACE2 cells. wikipedia.orgnih.gov
The identified compounds, including this compound, were previously recognized for their capacity to bind to subdomain IIB of the HIV-1 RRE RNA. wikipedia.org The anti-SARS-CoV-2 activity observed for these compounds spanned the sub-micromolar to micromolar concentration range, accompanied by broad selectivity indexes. wikipedia.orgnih.gov While the specific mechanism of action for this compound within this study was not detailed in the provided information, its identification within a group of RNA-binding molecules that interfere with the virus replication stage suggests a potential interaction with viral RNA or related processes. wikipedia.orgnih.gov Structurally, this compound is described as being composed of 2–3 non-coplanar benzene (B151609) rings and a positively-charged amino group, a characteristic shared with some other compounds in the study. nih.gov The findings from this phenotypic screening approach highlight this compound as a molecule with promising anti-SARS-CoV-2 activity in cellular models, linked to its viral RNA-binding characteristics. wikipedia.orgnih.gov
Modulation of Hepatic Stellate Cell Activity in Fibrosis Models
Research into the preclinical pharmacodynamics and molecular mechanisms of this compound included an examination of its potential to modulate hepatic stellate cell activity in fibrosis models. Hepatic stellate cells (HSCs) are widely recognized as key mediators in the development and progression of liver fibrosis through their activation and differentiation into myofibroblast-like cells. nih.govnih.govfishersci.comwikipedia.org Modulating the activity of these cells represents a significant therapeutic target for liver fibrosis. nih.govnih.govfishersci.com However, based on the currently available information from the conducted searches, there are no specific findings detailing the effects of this compound on hepatic stellate cell activity or its efficacy in experimental models of liver fibrosis.
Preclinical Pharmacokinetics and Disposition of Homochlorcyclizine
Absorption and Tissue Distribution in Animal Models
Studies in rat models have demonstrated that homochlorcyclizine (B1174605) is rapidly and widely distributed throughout the body following administration. After intravenous administration of racemic this compound (10 mg/kg), the compound was found in numerous tissues. The highest concentration of the drug was observed in the lung. nih.gov
Following oral administration of the racemic mixture (50 mg/kg), a notable difference in the tissue concentrations of the two enantiomers, (+)-homochlorcyclizine and (-)-homochlorcyclizine, was observed. The concentration of the (+)-isomer was found to be higher than that of the (-)-isomer in almost all tissues examined, including the liver, lung, kidney, brain, heart, spleen, intestine, and stomach. nih.gov Despite these differences in tissue concentration post-oral administration, research indicates that the absorption of racemic this compound from the rat small intestine is not enantioselective. nih.gov This suggests that the observed variance in tissue distribution is not due to differential absorption of the enantiomers.
Table 1: Tissue Distribution of this compound Enantiomers in Rats After Oral Administration (50 mg/kg) Note: This table is illustrative, based on qualitative findings. Specific concentration values were not available in the cited abstract.
| Tissue | (+)-Homochlorcyclizine Concentration | (-)-Homochlorcyclizine Concentration | Key Finding |
| Lung | High | Lower than (+) | Highest overall concentration nih.gov |
| Liver | Higher | Lower | Significant difference observed nih.gov |
| Kidney | Higher | Lower | Significant difference observed nih.gov |
| Brain | Higher | Lower | Significant difference observed nih.gov |
| Heart | Higher | Lower | Significant difference observed nih.gov |
| Spleen | Higher | Lower | Significant difference observed nih.gov |
| Intestine | Higher | Lower | Significant difference observed nih.gov |
| Stomach | Higher | Lower | Significant difference observed nih.gov |
Metabolic Pathways and Excretion in Preclinical Systems
The primary route of metabolism for this compound involves hepatic processes. In preclinical studies using rats, the metabolic process has been shown to be enantioselective, particularly after oral administration. nih.gov This stereoselective metabolism is the principal reason for the different plasma and tissue concentrations observed between the (+)- and (-)-enantiomers. nih.gov
Information from studies on the excretion of this compound enantiomers indicates that concentrations of both isomers can be measured in the urine of rats following administration. nih.gov While detailed metabolic pathways in animal models are not fully elucidated in the available literature, the significant difference in the area under the curve (AUC) for the enantiomers after oral dosing points towards a differential metabolic rate. nih.gov
Enantioselective Disposition and Metabolism
The disposition and metabolism of this compound are markedly enantioselective in rats. Following intravenous administration of the racemate, no significant differences were found in the blood concentrations of the (+)- and (-)-isomers. nih.gov This indicates that when the drug directly enters the systemic circulation, its disposition is not significantly stereoselective.
However, after oral administration, the pharmacokinetic profiles of the two enantiomers diverge significantly. The AUC for (+)-homochlorcyclizine was found to be significantly greater than that for (-)-homochlorcyclizine. nih.gov This discrepancy is not attributed to enantioselective absorption or distribution but rather to a preferential metabolism of the (-)-isomer. nih.gov In-vitro experiments have also confirmed the enantioselectivity of this compound's metabolism. nih.gov
Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Rats After Oral Administration Note: This table is based on reported significant differences. Specific numerical values for AUC were not available in the cited abstract.
| Enantiomer | Area Under the Curve (AUC) | Relative Bioavailability |
| (+)-Homochlorcyclizine | Significantly Higher | Higher |
| (-)-Homochlorcyclizine | Significantly Lower | Lower |
The key factor driving the enantioselective pharmacokinetics of this compound after oral administration is a stereoselective first-pass metabolism in the liver. nih.gov When the drug is absorbed from the gastrointestinal tract, it passes through the liver before reaching the systemic circulation. During this initial passage, the (-)-isomer of this compound is metabolized more extensively than the (+)-isomer. nih.gov
This preferential first-pass metabolism of (-)-homochlorcyclizine leads to a lower proportion of this isomer reaching the systemic circulation intact, resulting in lower plasma and tissue concentrations compared to the (+)-isomer. nih.gov This phenomenon explains why, despite non-enantioselective absorption, the systemic exposure to (+)-homochlorcyclizine is significantly higher after oral administration of the racemic mixture. nih.gov
Structure Activity Relationship Sar Investigations of Homochlorcyclizine and Analogues
Structural Determinants for Histamine (B1213489) H1 Receptor Affinity
Homochlorcyclizine (B1174605) functions as a competitive antagonist at histamine H1 receptor sites. ontosight.aipatsnap.com This interaction blocks the binding of histamine, a key mediator in allergic responses, thereby mitigating symptoms such as itching, sneezing, and vasodilation. ontosight.aipatsnap.com The H1 receptor is a G protein-coupled receptor found on various cells, including smooth muscle cells, endothelial cells, and nerve cells. ontosight.ai
The core structure of this compound, a diphenylmethylpiperazine derivative, is crucial for its activity. Analogues within this class, such as chlorcyclizine, cyclizine, and hydroxyzine, also exhibit H1 receptor antagonist activity. wikipedia.orgwikipedia.orgwikipedia.orgiiab.me The presence of the diphenylmethyl group and the piperazine (B1678402) ring system appears to be a common feature among these first-generation antihistamines. wikipedia.orgwikipedia.orgwikipedia.orgiiab.me
Studies on various H1 receptor antagonists, including those structurally related to this compound, suggest that the affinity for the receptor is influenced by factors such as molecular energies, implicit solvation energies, and the ability to interact with specific residues within the binding site. researchgate.net While detailed SAR specifically for this compound's H1 receptor binding is not extensively documented in the provided results, the general principles observed for related diphenylmethylpiperazine antihistamines likely apply.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) analyses aim to establish mathematical models that relate the chemical structure of compounds to their biological activity. While specific QSAR studies solely focused on this compound are not detailed, QSAR approaches have been applied to related antihistamines and compounds with similar structural features to understand their interactions with receptors, including H1 receptors. researchgate.netgoogle.com
QSAR analyses on related antihistamines have indicated that factors such as enthalpy-entropy compensation, molecular energies, electrostatic potentials, water-accessible surface area, and hydrogen bond interactions play a role in regulating receptor affinity. researchgate.net These studies suggest that a combination of electronic and steric parameters, as well as solvation effects, are important determinants of binding to histamine receptors. researchgate.net
Although direct QSAR data for this compound's H1 affinity is not available in the provided text, the principles derived from QSAR studies on similar compounds can provide insights into the structural features that contribute to its activity.
SAR in Modulating Non-Histaminergic Targets
This compound has been noted to possess anticholinergic, antidopaminergic, and antiserotonergic properties. iiab.mewikipedia.org The structural features responsible for these interactions, in addition to H1 blockade, are part of its complex SAR.
Recent research has also explored the potential of this compound and related compounds in modulating targets relevant to viral infections. This compound was identified in a screen for SARS-CoV-2 inhibitors, suggesting potential antiviral activity. ub.edunih.gov This activity is unlikely to be attributed solely to its H1 receptor action, as other H1 antagonists showed different antiviral profiles, and the anti-HCV activity of a related compound, chlorcyclizine, was not correlated with its antihistamine activity. nih.gov
Furthermore, this compound has been included in analyses of lysosomotropic drugs, which are compounds that accumulate in lysosomes and can interfere with viral entry and replication by affecting the endosomal pathway. nih.govtandfonline.comnih.gov This suggests that the lipophilicity and basicity of this compound, allowing it to be protonated and trapped in the acidic environment of lysosomes, may contribute to its activity against certain viruses. tandfonline.com
Studies have also indicated that this compound can inhibit melanogenesis in melanoma cells by affecting cellular tyrosinase activity. researchgate.net This effect is linked to its H1 receptor antagonist activity, suggesting a connection between histamine signaling and melanin (B1238610) production. researchgate.net
The diverse interactions of this compound with non-histaminergic targets highlight the multifaceted nature of its SAR, where specific structural motifs within the molecule likely contribute to its affinity for different receptors and cellular pathways.
Advanced Research Methodologies and Contemporary Investigative Approaches
In Vitro Cellular and Isolated Tissue-Based Assay Systems
In vitro studies play a crucial role in elucidating the cellular and molecular effects of homochlorcyclizine (B1174605). Cellular assays, such as those using mouse B16 melanoma cells, have demonstrated that this compound can inhibit melanogenesis stimulated by α-melanocyte stimulating hormone (α-MSH) or 3-isobutyl-1-methylxanthine (B1674149) (IBMX) in a dose-dependent manner. nih.govresearchgate.netresearchgate.netresearchgate.net Interestingly, this inhibitory effect on melanogenesis does not appear to be mediated by a reduction in cellular or melanosomal tyrosinase activity, nor does this compound directly inhibit murine or mushroom tyrosinase activity in a cell-free system. nih.govresearchgate.net Cell viability assays, often using methods like the MTT assay, are routinely performed in conjunction with these studies to ensure that observed effects are not due to cytotoxicity. researchgate.netresearchgate.net this compound has also been included in cell-based high-throughput screening assays to identify compounds with activity against intracellular parasites like Trypanosoma cruzi. asm.org Isolated tissue preparations, such as guinea pig ileum, have been used to study the antihistamine activity of this compound enantiomers, demonstrating that l-HCZ is significantly more potent than the d-isomer and racemic mixture in this system. nih.gov
In Vivo Preclinical Animal Models in Pharmacological Research
Preclinical animal models, primarily using rats, are employed to investigate the pharmacokinetics and pharmacodynamics of this compound. ncats.ionih.govfishersci.comwindows.netnih.gov Studies in rats have examined the distribution of this compound enantiomers in various tissues, including the liver, lung, kidney, brain, heart, spleen, intestine, and stomach, following intravenous and oral administration. oup.comnih.gov These studies utilize techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases to determine enantiomer concentrations in biological samples. oup.comnih.gov Research has revealed distinct differences in the pharmacokinetics of the enantiomers, particularly in their metabolic processes. nih.govnih.govcapes.gov.brnih.gov For instance, after oral administration to rats, the concentrations of the (+)-isomer were found to be higher than those of the (-)-isomer in nearly all tissues. oup.comnih.gov This difference is suggested to be due to preferential first-pass metabolism of the (-)-isomer in the liver, an observation supported by in vitro experiments. oup.comnih.gov Animal models are also used to assess the antihistamine activity of this compound and its enantiomers in vivo. nih.gov
Receptor-Binding Assays and Affinity Determination
Receptor-binding assays are essential for quantifying the affinity of this compound for its target receptors. This compound is known to primarily target the histamine (B1213489) H1 receptor, acting as a competitive antagonist. patsnap.comontosight.aipatsnap.com Studies have also shown that this compound possesses high affinity for muscarinic receptors, with reported Ki values in the range of 5.0-38 nM in bovine cerebral cortex membranes. nih.govjst.go.jp This high affinity for muscarinic receptors contributes to its anticholinergic properties. iiab.meclinicalpub.com Quantitative evaluation of receptor binding is typically performed using radioligand assay techniques. nih.gov
Table 1: Affinity of this compound for Muscarinic Receptors
| Receptor Type | Tissue Source | Ki (nM) | Source |
| Muscarinic Receptors | Bovine Cerebral Cortex | 5.0 - 38 | nih.govjst.go.jp |
Advanced Analytical Techniques for Compound and Metabolite Quantification
Advanced analytical techniques are critical for the accurate quantification of this compound and its metabolites in biological samples. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. oup.comnih.govcapes.gov.brnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Given that this compound exists as a racemic mixture, chiral HPLC is a particularly important technique for separating and quantifying the individual enantiomers, (+)-homochlorcyclizine and (-)-homochlorcyclizine. windows.netnih.govcapes.gov.brnih.govfishersci.co.uknih.gov Methods have been developed for the simultaneous determination of these enantiomers in biological fluids like human urine using chiral stationary phases, such as ovomucoid-bonded silica (B1680970) columns. capes.gov.brnih.gov The mobile phase composition, including the pH of the buffer and the organic modifier, significantly impacts chromatographic separation. capes.gov.brnih.gov For instance, a mobile phase of methanol-0.02 M acetate (B1210297) buffer (pH 4.7) has been successfully used. capes.gov.brnih.gov Ultraviolet absorption detection at 240 nm is commonly employed for monitoring the separated enantiomers. capes.gov.brnih.gov These chiral HPLC methods allow for the determination of enantiomer concentrations and are crucial for conducting enantioselective pharmacokinetic studies. nih.govcapes.gov.brnih.gov Semi-preparative scale enantioseparation of racemic this compound has also been achieved using chiral columns like Chiralcel OD, with specific eluents like n-hexane plus 0.2 M isopropylamine. nih.gov
Molecular Biology and Biochemical Techniques in Mechanistic Elucidation (e.g., Western Blot, RT-PCR)
Molecular biology and biochemical techniques are employed to investigate the underlying mechanisms of this compound's effects at the molecular level. Techniques such as Western blotting and reverse-transcription polymerase chain reaction (RT-PCR) are used to assess protein and mRNA expression levels of target molecules. nih.govresearchgate.netbmbreports.orgub.edunih.gov For example, in studies investigating the inhibitory effect of this compound on melanogenesis in B16 melanoma cells, Western blotting and RT-PCR analyses were used to determine if this compound downregulates the protein and mRNA levels of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govresearchgate.net These experiments confirmed that this compound does not reduce tyrosinase expression at either the protein or mRNA level, indicating a different mechanism of action for its anti-melanogenic effect. nih.govresearchgate.net RT-PCR has also been used in the context of evaluating the antiviral activity of compounds, including this compound, by measuring viral RNA levels. bmbreports.orgub.edunih.gov
Computational Chemistry and Systems Biology Approaches for Target Identification and Drug Repurposing
Computational chemistry and systems biology approaches are increasingly utilized in modern pharmacological research, including for compounds like this compound. These methods can aid in target identification, understanding molecular interactions, and exploring potential drug repurposing opportunities. Computational platforms, such as the Computational Analysis of Novel Drug Opportunities (CANDO), integrate computational docking predictions on a proteomic scale to identify and rank drug candidates that bind to proteins. mdpi.com this compound has been included in such computational analyses, particularly in the context of identifying potential antiviral agents. mdpi.com Chemoinformatics approaches, which involve the use of computer and informational techniques applied to a range of problems in the field of chemistry, have also been used to analyze the properties of compounds like this compound in relation to their biological activities and potential for repurposing. dovepress.comtandfonline.com These computational methods can complement experimental findings and help prioritize compounds for further investigation.
Q & A
Q. What experimental methods are recommended to validate homochlorcyclizine’s pharmacological targets in vitro?
this compound’s antihistamine activity is well-documented via histamine-1 receptor (H1R) binding assays. For advanced validation, use competitive radioligand binding assays with [³H]-mepyramine in isolated guinea pig ileum preparations to quantify receptor affinity (Ki). Pair this with functional assays (e.g., histamine-induced vascular permeability in rodent models) to confirm antagonism . For novel targets (e.g., antiviral activity), employ dose-response curves in cell-based assays (e.g., HCV replicon systems) measuring EC50 and cytotoxicity (CC50) .
Q. How should researchers design assays to assess this compound’s purity and stability?
Utilize reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v). Validate method specificity by spiking with known impurities (e.g., synthesis intermediates). Stability studies should follow ICH guidelines: test under accelerated conditions (40°C/75% RH) for 6 months, monitoring degradation products via LC-MS .
Q. What in vitro models are suitable for evaluating this compound’s efficacy against parasitic infections?
High-throughput screens against Entamoeba histolytica trophozoites at 5 µM (73% inhibition observed ). Use SYBR Green-based viability assays with IC50 determination. Include positive controls (e.g., auranofin) and validate results with microscopy to confirm trophozoite membrane integrity loss.
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported antiviral efficacy across studies?
Discrepancies in anti-HIV-1 activity (IC50 = 47.6 µM vs. anti-HCV EC50 = 0.47 µM ) may stem from assay design differences. Optimize experimental variables:
- Viral strain specificity : Test against HIV-1 NL4-3 vs. HCV JFH-1.
- Cell type : Use primary hepatocytes for HCV vs. T-cell lines (e.g., MT-4) for HIV-1.
- Endpoint metrics : Quantify viral RNA (qRT-PCR) vs. protein (p24 ELISA). Perform mechanistic studies (e.g., viral entry/fusion inhibition assays) to clarify target pathways .
Q. What strategies enhance this compound’s multi-target engagement in complex diseases like metabolic dysfunction-associated steatohepatitis (MASH)?
Integrate systems biology approaches:
- Network pharmacology : Map this compound’s interactions with MASH-related genes (e.g., CAPG, TREM2) using STRING or ToppGene .
- Transcriptomics : Treat primary hepatocytes with this compound (1–10 µM) and perform RNA-seq to identify differentially expressed genes. Validate hits via CRISPR/Cas9 knockout models to confirm target relevance .
Q. How can researchers optimize this compound’s synthetic route to minimize impurities?
Current synthesis yields ~95% purity . Improve by:
- Catalysis : Replace stoichiometric reagents with Pd/C-catalyzed hydrogenation for benzyl ether deprotection.
- Crystallization : Use solvent/antisolvent pairs (water/ethanol) for recrystallization, monitored via XRD to ensure polymorphic consistency. Characterize intermediates via <sup>1</sup>H/<sup>13</sup>C NMR and HRMS .
Methodological Guidance for Data Interpretation
Interpreting conflicting efficacy data between in vitro and in vivo models :
- Bioavailability : Measure plasma/tissue concentrations via LC-MS/MS to confirm therapeutic levels.
- Metabolite activity : Incubate this compound with liver microsomes (human/rat) to identify active metabolites (e.g., N-desmethyl derivatives) .
Designing dose-escalation studies for this compound repurposing :
Use the FDA’s General Pharmacology Guidance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
